

# head-to-head comparison of Mini Gastrin I and CCK-8 analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mini Gastrin I, human |           |
| Cat. No.:            | B549806               | Get Quote |

# Performance Data: Receptor Affinity and In Vitro Potency

The binding affinity of various analogs for the CCK2 receptor is a critical determinant of their targeting efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) from competitive binding assays. The functional consequence of this binding is assessed through in vitro potency, often measured as the half-maximal effective concentration (EC50) in cell-based signaling assays, such as calcium mobilization.

While both CCK-8 and Mini Gastrin analogs exhibit high affinity for the CCK2R, they differ in their selectivity. Sulfated CCK-8 binds with high affinity to both CCK1 and CCK2 receptors, whereas Mini Gastrin is highly selective for the CCK2R.[1][3] Analogs of both peptides, often conjugated with chelators like DOTA for radiolabeling, generally retain this high affinity for the CCK2R.



| Analog Type                   | Peptide/Anal<br>og | Cell Line               | Affinity<br>(IC50/Ki,<br>nM) | Potency<br>(EC50, nM) | Reference |
|-------------------------------|--------------------|-------------------------|------------------------------|-----------------------|-----------|
| CCK-8                         | CCK-8              | -                       | ~0.3 - 1 (Ki)                | -                     | [1]       |
| [111In]In-<br>DOTA-sCCK8      | HEK293-<br>CCK2R   | Low nM<br>range         | Not Reported                 | [4]                   |           |
| Mini Gastrin I                | Gastrin-17         | -                       | ~0.3 - 1 (Ki<br>for CCK2R)   | -                     | [1]       |
| Pentagastrin                  | A431-CCK2R         | 1.0 ± 0.2               | 2.80 ± 0.52                  | [2][5]                |           |
| DOTA-MG11                     | A431-CCK2R         | 0.9 ± 0.3               | Not Reported                 | [2]                   |           |
| DOTA-MGS5                     | A431-CCK2R         | 0.4 ± 0.2               | Not Reported                 | [2]                   |           |
| [natCu]Cu-<br>DOTA-CCK-<br>66 | -                  | 3.6 - 6.0               | Not Reported                 | [6]                   |           |
| DOTA-MGS1                     | AR42J              | Similar to<br>DOTA-MG11 | Not Reported                 | [7]                   |           |
| [111In]In-<br>DOTA-MG0        | HEK293-<br>CCK2R   | Low nM<br>range         | Not Reported                 | [4]                   |           |

## In Vivo Performance: Biodistribution and Tumor Targeting

In vivo studies are crucial for evaluating the clinical potential of these analogs. Key metrics include tumor uptake, retention, and clearance from non-target organs, especially the kidneys, which are a critical dose-limiting organ for peptide receptor radionuclide therapy (PRRT).

Comparative studies have revealed a significant trade-off: Mini Gastrin analogs generally achieve higher tumor uptake but also exhibit substantially higher and more prolonged kidney retention.[3][8] In contrast, CCK-8 analogs show more modest tumor uptake but have the advantage of much lower kidney accumulation.[3][4] This has driven extensive research into



modifying Mini Gastrin analogs, for instance by altering the N-terminal chain of glutamic acid residues, to improve the tumor-to-kidney uptake ratio.[3][7]

| Analog                                 | Tumor<br>Model                    | Tumor<br>Uptake<br>(%ID/g at<br>4h) | Kidney<br>Uptake<br>(%ID/g at<br>4h) | Tumor/Kidne<br>y Ratio (at<br>4h)   | Reference |
|----------------------------------------|-----------------------------------|-------------------------------------|--------------------------------------|-------------------------------------|-----------|
| [111In]In-<br>DOTA-CCK8                | AR42J<br>Xenograft                | ~2.5                                | Low                                  | Not explicitly calculated           | [3]       |
| [111In]In-<br>DOTA-sCCK8               | HEK293-<br>CCK2i4svR<br>Xenograft | 3.21 ± 0.77<br>(at 24h)             | 2.75 ± 0.31<br>(at 24h)              | ~1.17                               | [4]       |
| [111In]In-<br>DOTA-MG0                 | AR42J<br>Xenograft                | Moderate                            | >48                                  | Low                                 | [3]       |
| [111In]In-<br>DOTA-MG0                 | HEK293-<br>CCK2i4svR<br>Xenograft | 3.01 ± 0.67<br>(at 24h)             | 32.4 ± 7.5 (at 24h)                  | ~0.09                               | [4]       |
| [177Lu]Lu-<br>DOTA-MGS5<br>derivative  | A431-CCK2R<br>Xenograft           | 34.72 ± 9.40<br>(at 24h)            | 4-7 (at 24h)                         | ~4.9 - 8.7                          | [5]       |
| [111In]In-PP-<br>F11 (D-Glu<br>analog) | AR42J<br>Xenograft                | High                                | Moderate                             | Optimal<br>among tested<br>gastrins | [3]       |

Note: %ID/g = percentage of injected dose per gram of tissue. Direct comparison between studies should be made with caution due to different animal models, time points, and specific analog structures.

## **Signaling Pathways**

Both Mini Gastrin I and CCK-8 analogs are agonists at the CCK2R, a G-protein-coupled receptor (GPCR). Upon ligand binding, the receptor primarily signals through the Gq/11 pathway. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-



bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid release of stored Ca<sup>2+</sup> into the cytoplasm.[9] This increase in intracellular calcium is a hallmark of CCK2R activation and is the basis for in vitro potency assays.[10][11]



Click to download full resolution via product page

**Caption:** CCK2R activation and downstream signaling cascade.

## Experimental Protocols Competitive Receptor Binding Assay

This assay determines the affinity of a non-labeled test compound (e.g., a Mini Gastrin or CCK-8 analog) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

#### Methodology:

- Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are cultured to confluence, harvested, and used to prepare cell membrane homogenates.[12]
- Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [125l]Tyr12-gastrin I) is incubated with the cell membrane preparation.[7]
- Competition: Increasing concentrations of the unlabeled test analogs are added to the wells (0.001-1000 nM).[7]
- Incubation: The mixture is incubated (e.g., 30 minutes at 30°C) to allow binding to reach equilibrium.[12]



- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[13]
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated.[13]



Click to download full resolution via product page

Caption: Workflow for a competitive receptor binding assay.

### **In Vitro Calcium Mobilization Assay**

This functional assay measures the ability of an analog to act as an agonist and stimulate the CCK2R signaling pathway by quantifying the resulting increase in intracellular calcium



concentration.

#### Methodology:

- Cell Plating: CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) are seeded into blackwalled, clear-bottom 96-well plates and grown overnight.[5][14]
- Dye Loading: The cell culture medium is replaced with a loading buffer containing a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit). The cells are incubated to allow the dye to enter the cells.[11][14]
- Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation). A baseline fluorescence is recorded before various concentrations of the test analog are automatically added to the wells.
- Signal Detection: Fluorescence intensity is monitored in real-time immediately following compound addition. Binding of the agonist to the CCK2R triggers Ca<sup>2+</sup> release, causing an increase in fluorescence.[11]
- Data Analysis: The peak fluorescence response is measured for each concentration. The data are plotted against the logarithm of the analog concentration to generate a doseresponse curve and calculate the EC50 value.

## In Vivo Biodistribution Study

This experiment evaluates how a radiolabeled peptide analog distributes throughout the body of an animal model, providing critical data on tumor uptake and clearance from non-target organs.

#### Methodology:

- Tumor Model: Nude mice are subcutaneously inoculated with CCK2R-positive tumor cells (e.g., A431-CCK2R or AR42J xenografts) and, often, a CCK2R-negative cell line on the contralateral flank as a control.[5][15] Tumors are allowed to grow to a suitable size.
- Radiolabeling: The peptide analog (e.g., DOTA-MGS5) is radiolabeled with a suitable radionuclide (e.g., 111In or 177Lu).[5]







- Injection: A known amount of the radiolabeled peptide is injected into the tumor-bearing mice, typically via the tail vein.
- Time Points: At predefined time points post-injection (p.i.), such as 1, 4, and 24 hours, cohorts of mice are euthanized.[3]
- Tissue Dissection: Tumors, blood, and major organs (kidneys, liver, stomach, spleen, etc.)
   are dissected, weighed, and placed in counting tubes.
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards prepared from the injected dose.
- Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]





Click to download full resolution via product page

Caption: Workflow for an in vivo biodistribution study.

### **Conclusion and Outlook**

The choice between Mini Gastrin I and CCK-8 analogs for targeting CCK2R-expressing tumors involves a critical trade-off.

 Mini Gastrin I Analogs offer the potential for higher tumor uptake, which is advantageous for both imaging sensitivity and therapeutic efficacy.[3] However, their major drawback is high renal retention, which poses a risk of nephrotoxicity in therapeutic applications.[3][4] Current



research is heavily focused on chemical modifications to reduce kidney uptake while preserving high tumor targeting.[2][7]

CCK-8 Analogs are characterized by significantly lower kidney uptake, making them
potentially safer from a renal toxicity standpoint.[4] This favorable pharmacokinetic profile is,
however, associated with more modest tumor accumulation compared to the best-performing
Mini Gastrin analogs.[3]

Ultimately, the optimal choice depends on the specific application. For diagnostics, the higher tumor-to-background contrast of improved Mini Gastrin analogs might be superior. For therapy, the development of a Mini Gastrin analog with a sufficiently low kidney uptake is a primary goal. Should this prove unachievable, the safer pharmacokinetic profile of CCK-8 analogs may make them a more viable, albeit potentially less potent, therapeutic platform. The ongoing development and head-to-head comparison of new, stabilized, and chemically modified versions of both peptide families will continue to be a priority in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]







- 7. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro bioassays for cholecystokinin PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of Mini Gastrin I and CCK-8 analogs]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b549806#head-to-head-comparison-of-mini-gastrin-i-and-cck-8-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com